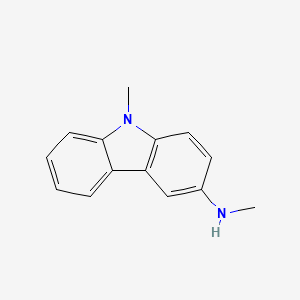

N,9-Dimethyl-9H-carbazol-3-amine

Description

Overview of Carbazole (B46965) Derivatives in Academic Research

The scientific interest in the carbazole core has seen a consistent rise, particularly due to its presence in numerous active pharmaceutical ingredients, functional materials, and a wide array of biologically active natural products. nih.govechemcom.com This has spurred the continuous development of more efficient and selective methods to synthesize the carbazole framework. nih.gov

The carbazole nucleus is a tricyclic structure consisting of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. nih.gov This planar, π-conjugated system is electron-rich and serves as a valuable scaffold in organic synthesis. nih.gov Its inherent properties make it a key component in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai Furthermore, the carbazole framework is a common pharmacophore—a molecular feature responsible for a drug's pharmacological activity—found in many naturally occurring and synthetically produced compounds with a range of biological effects. echemcom.comnih.gov

Structural Context of N,9-Dimethyl-9H-carbazol-3-amine within Carbazole Chemistry

This compound, as its name implies, is a carbazole molecule with specific methyl group substitutions. Its structure consists of the foundational 9H-carbazole core, with one methyl group attached to the nitrogen at position 9 and a second methyl group attached to the amino group at position 3.

The IUPAC name for this compound is N,9-dimethylcarbazol-3-amine. nih.gov The presence of the methyl group on the nitrogen at the 9-position is a common feature in synthetic carbazole derivatives, often introduced to modify the compound's physical properties and solubility. ontosight.ai The amino group at the 3-position makes it a carbazolamine, a class of carbazoles that can serve as important intermediates for the synthesis of more complex molecules due to the reactivity of the amino group. ontosight.ai The additional methyl group on this C-3 amine differentiates it from its parent compound, 9-methyl-9H-carbazol-3-amine. ontosight.ai This N-methylation of the amino group further modifies its basicity and potential for hydrogen bonding compared to the primary amine.

Below are the key chemical identifiers and properties for this compound. nih.gov

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂ |

| IUPAC Name | N,9-dimethylcarbazol-3-amine |

| Molar Mass | 210.27 g/mol |

| CAS Number | 5416-98-8 |

| SMILES | CNC1=CC2=C(C=C1)N(C3=CC=CC=C32)C |

Historical Perspective and Evolution of Research on Substituted Carbazolamines

The history of carbazole chemistry began with the isolation of the parent compound, carbazole, from coal tar in 1872. nih.gov For many decades, research was primarily driven by the use of carbazoles in the dye and polymer industries. capes.gov.br A significant shift occurred in 1965 with the discovery of murrayanine, the first naturally occurring carbazole alkaloid, which was identified as an antibiotic. nih.gov This discovery sparked broader interest in the biological activities and synthesis of carbazole derivatives.

Research into carbazolamines, a specific subset of carbazole derivatives, has evolved as part of this broader trend. The amino group provides a reactive handle for further chemical modifications, making aminocarbazoles valuable building blocks in medicinal chemistry and materials science. ontosight.ai Early synthetic work focused on developing fundamental methods to introduce amino groups onto the carbazole skeleton. Over time, research has progressed to the synthesis of highly complex molecules derived from these aminocarbazole precursors. The focus has been on creating derivatives with specific biological activities, such as antimicrobial or neuroprotective properties, and on developing materials with optimized electronic properties for various applications. nih.gov The study of naturally occurring carbazole alkaloids, many of which are amino-substituted, continues to provide inspiration for the design of new synthetic carbazolamines. nih.gov

Properties

CAS No. |

5416-98-8 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

N,9-dimethylcarbazol-3-amine |

InChI |

InChI=1S/C14H14N2/c1-15-10-7-8-14-12(9-10)11-5-3-4-6-13(11)16(14)2/h3-9,15H,1-2H3 |

InChI Key |

ZYPZVKFYZDLWPR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(C=C1)N(C3=CC=CC=C32)C |

Origin of Product |

United States |

Synthetic Methodologies for N,9 Dimethyl 9h Carbazol 3 Amine and Its Derivatives

Direct Synthesis Strategies for N,9-Dimethyl-9H-carbazol-3-amine

The direct synthesis of this compound can be approached through a multi-step process that typically begins with the modification of the carbazole (B46965) core. The key steps involve the introduction of a methyl group at the 9-position (the nitrogen atom) and the subsequent installation of a methylamino group at the 3-position.

Alkylation Reactions of Carbazole Precursors

The initial step in many synthetic routes to this compound is the alkylation of the carbazole nitrogen.

The N-alkylation of carbazole is a well-established transformation. To synthesize the target compound, 9-methyl-9H-carbazole is a key intermediate. This is typically achieved by reacting carbazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. Common bases used for this reaction include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K2CO3) in a suitable organic solvent like dimethylformamide (DMF) or acetone. Microwave-assisted N-alkylation of carbazole with alkyl halides adsorbed on potassium carbonate has been shown to proceed rapidly and with high yields. nih.gov

A general representation of the N-methylation of carbazole is as follows:

Carbazole + CH₃-X + Base → 9-Methyl-9H-carbazole

(Where X is a leaving group like I, Br, or SO₄CH₃)

With 9-methyl-9H-carbazole in hand, the next critical step is the introduction of the amine functionality at the 3-position. Two primary strategies are commonly employed:

Strategy 1: Formylation followed by Reductive Amination

This approach involves the formylation of 9-methyl-9H-carbazole to produce 9-methyl-9H-carbazole-3-carbaldehyde. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) as the formylating agent. nih.govchemistrysteps.com The reaction typically favors formylation at the 3- and 6-positions of the carbazole ring due to the electronic properties of the heterocyclic system.

Once the aldehyde is obtained, it can be converted to the target amine via reductive amination. This involves reacting the aldehyde with methylamine (B109427) to form a Schiff base (imine), which is then reduced to the secondary amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. tubitak.gov.trnih.gov

A schematic of this pathway is:

9-Methyl-9H-carbazole → (Vilsmeier-Haack) → 9-Methyl-9H-carbazole-3-carbaldehyde → (1. CH₃NH₂, 2. Reducing Agent) → this compound

Strategy 2: Halogenation followed by Buchwald-Hartwig Amination

An alternative route involves the halogenation of 9-methyl-9H-carbazole at the 3-position, typically with a brominating agent like N-bromosuccinimide (NBS), to yield 3-bromo-9-methyl-9H-carbazole. The subsequent introduction of the methylamino group can be achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This powerful reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The general scheme for this approach is:

9-Methyl-9H-carbazole → (NBS) → 3-Bromo-9-methyl-9H-carbazole → (CH₃NH₂, Pd catalyst, Ligand, Base) → this compound

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step.

For the Vilsmeier-Haack formylation , the ratio of POCl₃ to DMF, the reaction temperature, and the choice of solvent can significantly impact the yield and the regioselectivity of the formylation. thieme-connect.dejk-sci.com Careful control of these parameters is crucial to maximize the formation of the desired 3-formyl isomer over other potential isomers.

In reductive amination , the choice of reducing agent and the pH of the reaction medium are critical. Sodium cyanoborohydride is often preferred as it is a milder reducing agent and can be used in a one-pot reaction with the amine and aldehyde.

For the Buchwald-Hartwig amination , the selection of the palladium precursor, the phosphine ligand, the base, and the solvent are all critical for achieving high yields and clean conversion. The steric and electronic properties of the ligand play a significant role in the efficiency of the catalytic cycle. A variety of phosphine ligands have been developed to improve the scope and efficiency of this reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgresearchgate.net

| Reaction Step | Reagents & Catalysts | Key Optimization Parameters |

| N-Methylation | Methyl halide, Base (e.g., K₂CO₃) | Temperature, Reaction time, Microwave irradiation |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Ratio of reagents, Temperature, Solvent |

| Reductive Amination | Methylamine, Reducing agent (e.g., NaBH₃CN) | pH, Choice of reducing agent |

| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Base | Ligand structure, Base strength, Solvent polarity |

Synthesis of Functionalized this compound Derivatives

The functionalization of the carbazole ring system is a key area of research for tuning the electronic and photophysical properties of these molecules for various applications.

Amination Strategies for Carbazole Ring Systems

The introduction of amino groups onto the carbazole skeleton is a fundamental strategy for creating functional derivatives. The Buchwald-Hartwig amination stands out as a versatile and widely used method for this purpose. It allows for the coupling of a broad range of amines with halogenated carbazoles, providing access to a diverse array of N-substituted carbazole derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgresearchgate.net

Recent advancements have also focused on direct C-H amination reactions, which offer a more atom-economical approach by avoiding the pre-functionalization of the carbazole ring with a halogen. Palladium-catalyzed methods have been developed for the direct C-H amination of carbazoles, although controlling the regioselectivity can be a challenge. acs.orgbohrium.comresearchgate.net

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig amination)

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is instrumental in synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine. wikipedia.orgyoutube.comnih.gov

The efficiency of the Buchwald-Hartwig amination is significantly influenced by the choice of ligands, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos being particularly effective. youtube.com These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle. youtube.com The reaction conditions, including the base and solvent, are also critical and are often optimized for specific substrates. acs.org For instance, the amination of hindered aryl halides often requires specific ligand and base combinations to achieve satisfactory yields. tandfonline.com

In the context of carbazole synthesis, palladium catalysis can be employed for intramolecular C-H amination to construct the carbazole ring itself or for intermolecular coupling to introduce an amine group onto a pre-existing carbazole scaffold. rsc.orgacs.org For example, N-Ts-2-arylanilines can undergo Pd-catalyzed intramolecular oxidative C-H amination to form carbazoles. acs.org Furthermore, new arylamine-based compounds with a carbazole moiety have been synthesized via Buchwald-Hartwig reactions for applications in perovskite solar cells. ktu.edu

A notable aspect of this methodology is the role of NH-carbazole, which can form a stable aryl carbazolyl Pd(II) complex. This complex acts as a catalyst resting state, controlling the concentration of the active monoligated LPd(0) species and minimizing catalyst decomposition. nih.gov

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions offer another route to functionalized carbazoles. These reactions can involve the displacement of a leaving group on the carbazole ring by an amine or, conversely, the use of a carbazole-based nucleophile to attack an electrophilic substrate.

For instance, the synthesis of carbazole derivatives containing oxadiazole has been achieved through nucleophilic addition-elimination reactions of a corresponding benzoyl chloride with 2-(9H-carbazol-9-yl)acetohydrazide. nih.gov Another strategy involves the Brønsted acid-catalyzed reaction of vinyl-substituted α-hydroxy silyl (B83357) enol ethers, which generate 2-(silyloxy)pentadienyl cation intermediates. These electrophilic species then undergo a cascade reaction with substituted indoles, involving regioselective nucleophilic addition and subsequent intramolecular dehydrative cyclization to form highly functionalized carbazoles. acs.org

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The amine group of this compound and its analogs is a versatile functional handle for further derivatization. One common transformation is the condensation reaction with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines). researchgate.netnajah.edu These reactions are typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. researchgate.net

For example, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was synthesized by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole (B17700) in ethanol (B145695) with a catalytic amount of acetic acid. researchgate.netnih.govresearchgate.netkau.edu.sa Similarly, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol was formed through the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde in absolute ethanol. najah.edu

The resulting Schiff bases are important in their own right, exhibiting a range of biological activities and finding use as ligands in coordination chemistry. researchgate.net

Acylation Reactions

Acylation of the amine group in carbazole derivatives is a fundamental transformation used to introduce an acyl group, leading to the formation of amides. This is often achieved by reacting the amine with an acylating agent such as an acyl chloride or an anhydride. uobaghdad.edu.iqyoutube.com

For example, 3-acetyl-9-ethyl-carbazole can be synthesized by the Friedel-Crafts acylation of 9-ethyl-carbazole with acetyl chloride in the presence of aluminum chloride. uobaghdad.edu.iqresearchgate.net The resulting ketone can then be further functionalized. In a different approach, a novel series of substituted benzofuran-tethered triazolylcarbazoles were synthesized via S-alkylation of benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. The acetamide (B32628) precursor was synthesized from 9-ethyl-9H-carbazol-3-amine and bromoacetyl bromide. mdpi.com

It is important to control the reaction conditions during acylation, as an excess of the acylating agent can sometimes lead to the formation of imide byproducts. youtube.com

Nitration and Subsequent Reduction Pathways

A classic method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. For the synthesis of aminocarbazoles, this involves the nitration of a carbazole precursor followed by the reduction of the nitro group to an amine.

The nitration of 9-methyl-9H-carbazole yields 9-methyl-3-nitro-9H-carbazole. nih.govmatrix-fine-chemicals.comchemsrc.com This nitro-substituted carbazole can then be reduced to the corresponding amine, this compound. Various reducing agents can be employed for this transformation, with common choices including tin(II) chloride, catalytic hydrogenation, or iron in acidic media. This two-step process provides a reliable route to 3-aminocarbazole derivatives.

Synthesis of Polymeric Carbazole Derivatives Incorporating Amine Moieties

Carbazole-based polymers have garnered significant attention due to their excellent optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.netspringerprofessional.demdpi.comresearchgate.net The incorporation of amine functionalities into the polymer backbone or as pendant groups can further tune their properties.

Polycarbazoles can be synthesized via chemical or electrochemical oxidative polymerization. researchgate.netmdpi.com The 3,6-positions of the carbazole ring are typically the most reactive sites for polymerization. researchgate.net N-substituted carbazole derivatives are often used to improve solubility and processability. researchgate.netmdpi.com

A post-grafting reaction approach has been developed to prepare quaternized polycarbazoles. osti.gov This involves first synthesizing a precursor polymer, such as poly(diphenyl carbazole), via a Friedel-Crafts reaction, followed by grafting functional groups onto the polymer backbone. osti.gov This method allows for the introduction of various functionalities, including those containing amine groups, providing a pathway for the scale-up synthesis of these materials. osti.gov

Advanced Synthetic Techniques and Reaction Engineering

The synthesis of carbazole derivatives has benefited from the development of advanced synthetic techniques and a deeper understanding of reaction mechanisms. For example, Lewis acid-mediated nucleophilic aromatic substitution has been explored for the regioselective preparation of highly functionalized carbazole scaffolds. rsc.org

Furthermore, the development of magnetically recoverable palladium nanocatalysts supported on biochar offers a green and efficient approach for the one-pot synthesis of 9H-carbazoles through a tandem reaction sequence. organic-chemistry.org Reaction engineering principles, such as the use of microkinetic modeling, have been applied to understand and optimize complex catalytic systems like the Buchwald-Hartwig amination. nih.gov This allows for a more rational design of catalysts and reaction conditions to achieve higher efficiency and selectivity.

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied based on the synthesis of analogous carbazole and other heterocyclic structures. mdpi.comnih.gov

A plausible continuous flow approach to this compound would likely involve a multi-step sequence. For instance, the Fischer indole (B1671886) synthesis, a classic method for constructing the carbazole core, has been successfully adapted to continuous flow conditions for the synthesis of pyrido[2,3-a]carbazoles using a packed-bed reactor with a solid acid catalyst like Amberlite® IR 120 H. mdpi.com This method could be conceptually applied to the synthesis of a carbazole precursor.

Furthermore, the N-alkylation and amination steps are well-suited for flow chemistry. The N-methylation of an indole nitrogen, for example, has been efficiently achieved in a flow system using dimethylcarbonate (DMC). mdpi.com Similarly, a continuous flow reactor could be employed for the final amination step, likely a Buchwald-Hartwig or Ullmann-type coupling, to introduce the 3-amino group. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivity.

A conceptual multi-step continuous flow synthesis could be envisioned as follows:

Carbazole Core Formation: A precursor such as a substituted biphenyl (B1667301) or an indole derivative could be cyclized in a heated flow reactor, potentially with a heterogeneous catalyst to simplify purification.

N-Methylation: The resulting carbazole could be passed through a subsequent reactor coil where it is mixed with a methylating agent to afford the N-methylated carbazole.

Aromatic Nitration/Reduction or Direct Amination: The N-methylated carbazole could then undergo nitration in a flow reactor, followed by an in-line reduction to the amine. Alternatively, a direct C-N coupling reaction could be performed in a subsequent flow module.

The modular nature of flow chemistry allows for the telescoping of these steps, minimizing manual handling and purification of intermediates. nih.gov

Catalyst Optimization and High-Throughput Screening

The key C-N bond-forming reactions in the synthesis of this compound, such as the Buchwald-Hartwig amination or the Ullmann condensation, are highly dependent on the choice of catalyst, ligand, base, and solvent. nih.govnih.govacs.org High-throughput experimentation (HTE) is a powerful strategy for rapidly screening a large array of reaction conditions to identify the optimal parameters for a specific transformation. nih.govspringernature.com

HTE is typically performed in multi-well plates, allowing for the parallel execution of numerous reactions. nih.gov This approach enables a comprehensive evaluation of various catalysts, ligands, bases, and solvents in a short amount of time with minimal consumption of reagents. nih.govspringernature.com For the synthesis of a substituted aminocarbazole, an HTE campaign would likely focus on a palladium- or copper-catalyzed amination of a halogenated N-methylcarbazole precursor.

A typical high-throughput screening for a Buchwald-Hartwig amination would involve a 96-well plate setup where different combinations of phosphine ligands, palladium precursors, and bases are tested. nih.govpurdue.edu The reaction outcomes are often analyzed by high-performance liquid chromatography (HPLC) or gas chromatography (GC) to determine the yield of the desired product. nih.gov This data-rich approach allows for the identification of trends and "hot spots" of high reactivity, which can then be selected for scale-up. nih.govpurdue.edu

For instance, in the optimization of a Buchwald-Hartwig amination, a variety of ligands could be screened. The table below illustrates a hypothetical screening of ligands for the amination of a generic aryl halide.

| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) |

| XPhos | Pd₂(dba)₃ | LHMDS | Toluene | 85 |

| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 78 |

| BrettPhos | Pd₂(dba)₃ | NaOtBu | THF | 92 |

| SPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 88 |

Similarly, for a copper-catalyzed Ullmann-type coupling, an HTE approach could be used to screen different copper sources, ligands (often diamines or phenanthrolines), bases, and solvents. nih.govrsc.org

The insights gained from such high-throughput screening are invaluable for developing a robust and efficient synthesis of this compound and its derivatives, ensuring high yields and purity while minimizing development time. nih.govnsf.gov

Mechanistic Investigations and Chemical Reactivity of N,9 Dimethyl 9h Carbazol 3 Amine

Reaction Mechanisms Involving the Amine Functionality

The presence of a secondary amine group and an N-alkylated carbazole (B46965) ring in N,9-Dimethyl-9H-carbazol-3-amine dictates its reactivity towards both nucleophilic and electrophilic species.

The amine group at the C-3 position of this compound possesses a lone pair of electrons on the nitrogen atom, making it a primary center for nucleophilic reactions. ontosight.aiontosight.ai As a secondary amine, its nucleophilicity is generally greater than that of primary amines like ammonia (B1221849) due to the electron-donating effect of the attached alkyl group, though steric hindrance can sometimes play a role. masterorganicchemistry.com

The nucleophilicity of amines generally increases with basicity. masterorganicchemistry.com The amine in this compound can readily participate in reactions with various electrophiles. For instance, analogous to the well-studied 3-amino-9-ethylcarbazole (B89807), it is expected to react with isocyanates to form urea (B33335) derivatives and undergo acylation reactions with agents like chloroacetyl chloride. tubitak.gov.tr These reactions proceed through a nucleophilic addition or substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the reacting species. tubitak.gov.trmnstate.edu

Table 1: Expected Nucleophilic Reactions of the Amine Group

| Reactant Type | Product Type | Reaction Mechanism |

|---|---|---|

| Isocyanate | Urea Derivative | Nucleophilic Addition |

| Acyl Halide | Amide Derivative | Nucleophilic Acyl Substitution |

| Alkyl Halide | Tertiary Amine | Nucleophilic Alkylation (SN2) |

This table illustrates the expected reactivity based on the known behavior of similar aminocarbazole compounds. tubitak.gov.trmnstate.edu

The carbazole ring system is inherently electron-rich and susceptible to electrophilic attack. The reactivity and orientation of substitution are strongly influenced by the existing substituents. In this compound, the amine group is a powerful activating group and an ortho-, para-director due to the mesomeric effect, which increases electron density at the C-2 and C-4 positions. tubitak.gov.tr

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of carbazole derivatives are of significant interest due to their applications in organic electronics, such as in hole-transporting materials for OLEDs. ontosight.airesearchgate.net The redox behavior of this compound is governed by oxidation and reduction processes centered on the carbazole moiety and the amine substituent.

The oxidation of carbazole derivatives typically involves the nitrogen atom of the carbazole ring. For N-substituted carbazoles, such as this compound, oxidation often leads to the formation of a radical cation. researchgate.net When positions 3 and 6 are substituted and the nitrogen is alkylated, steric hindrance can prevent the typical coupling reactions (dimerization) that often follow oxidation. researchgate.net

The reduction of carbazole derivatives is also a key aspect of their electrochemical profile. Studies on similar carbazole chromophores have revealed a unidirectional reductive peak. researchgate.netiieta.org This process has been described by an ECEC (Electron transfer-Chemical reaction-Electron transfer-Chemical reaction) mechanism. researchgate.netiieta.org The specific nature of the reduction process for this compound would involve the acceptance of electrons by the aromatic system, potentially leading to the formation of radical anions and subsequent chemical reactions. The implications of these reduction processes are relevant to the material's stability and its potential use in electron-transporting layers in electronic devices.

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical behavior of compounds like this compound. iieta.orgsciepub.com Based on studies of analogous carbazole derivatives, a typical cyclic voltammogram for this compound would be expected to show at least one reversible oxidative peak. researchgate.netresearchgate.netiieta.org

This reversible peak corresponds to the formation of the stable radical cation. researchgate.net The CV would likely be recorded in a non-aqueous solvent like acetonitrile (B52724) with a supporting electrolyte. researchgate.netiieta.org Analysis of the CV data, such as the peak potentials and currents at various scan rates, allows for the determination of key electrochemical parameters. iieta.org

Table 2: Predicted Cyclic Voltammetry Parameters for this compound

| Process | Expected Feature | Mechanism |

|---|---|---|

| Oxidation | Single reversible oxidative peak | EE (sequential one-electron transfers) |

| Reduction | Unidirectional reductive peak | ECEC (electron transfer-chemical reaction) |

This table summarizes the expected electrochemical behavior based on data from similar carbazole derivatives. researchgate.netiieta.org The exact potentials would depend on the specific experimental conditions, including the solvent, electrolyte, and reference electrode used. iieta.org

Photochemical and Photophysical Reaction Mechanisms

The interaction of this compound with light induces a series of complex processes, including excited state reactions and the emission of light. These behaviors are fundamentally governed by the electronic structure of the carbazole moiety, which is modulated by the methyl and amino substituents.

Upon absorption of a photon, this compound is promoted to an electronically excited state. In this state, the molecule is more reactive and can engage in processes that are not accessible in its ground state. Due to the electron-rich nature of the carbazole ring system and the amino group, the compound is a potent electron donor in its excited state.

Photoinduced electron transfer (PET) is a key reaction pathway for excited carbazole derivatives. nih.gov When this compound is in the presence of a suitable electron acceptor, the excited carbazole moiety can donate an electron, leading to the formation of a carbazole radical cation and an acceptor radical anion. This process is central to the function of carbazole derivatives in various applications, such as organic photovoltaics and photopolymerization. nih.govktu.edu

The general mechanism for oxidative PET can be described as follows:

Excitation: The carbazole derivative (Cz) absorbs a photon (hν) to reach its first singlet excited state (¹Cz*).

Cz + hν → ¹Cz*

Intersystem Crossing (optional): The singlet excited state can undergo intersystem crossing (ISC) to form a longer-lived triplet excited state (³Cz*).

¹Cz* → ³Cz*

Electron Transfer: The excited state (either ¹Cz* or ³Cz*) donates an electron to an electron acceptor (A).

¹Cz* + A → Cz•+ + A•−

or

³Cz* + A → Cz•+ + A•−

The luminescence of this compound is intrinsically linked to its electronic structure. The carbazole core is a well-known fluorophore, and its derivatives are widely studied for their applications in organic light-emitting diodes (OLEDs). ontosight.aiontosight.ai

The fundamental mechanism for fluorescence involves the following steps:

Absorption: The molecule absorbs a photon, transitioning from the ground state (S₀) to a vibrational level of the first singlet excited state (S₁).

Vibrational Relaxation: The molecule rapidly relaxes to the lowest vibrational level of the S₁ state, a non-radiative process.

Fluorescence: The molecule returns to the ground state (S₀) by emitting a photon. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a Stokes shift.

The fluorescence properties of carbazole derivatives are highly sensitive to their chemical structure. The presence of the electron-donating amino group at the 3-position and the methyl groups can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The amino group, in particular, can induce intramolecular charge transfer (ICT) character in the excited state, where electron density shifts from the donor part (amino group) to the acceptor part (carbazole ring). nih.gov This ICT character can lead to a red-shift in the emission spectrum and sensitivity to solvent polarity.

Table 1: General Photophysical Properties of Substituted Carbazole Derivatives

| Property | Typical Range/Observation for Carbazole Derivatives | Expected Influence of Substituents on this compound |

|---|---|---|

| Absorption (λ_max) | ~290-350 nm (π-π* transitions) | The amino group may cause a slight red-shift compared to unsubstituted carbazole. |

| Emission (λ_em) | ~350-450 nm (Blue fluorescence) | The electron-donating amino group can lead to ICT, potentially red-shifting the emission. |

| Fluorescence Quantum Yield (Φ_F) | Varies widely (0.1 to >0.8) depending on structure and environment. | Can be high in non-polar solvents; may decrease in polar solvents if strong ICT occurs. |

| Fluorescence Lifetime (τ_F) | Typically a few nanoseconds (e.g., 1-20 ns). | Expected to be in the nanosecond range. |

This table presents generalized data based on the known properties of the carbazole class of compounds. Specific values for this compound require experimental determination.

Stability and Degradation Pathways

The stability of this compound is a critical factor for its potential applications, particularly in materials science where long-term performance is required. ktu.edu Degradation can occur through various pathways, including thermal and photochemical routes.

The carbazole ring itself is a relatively stable aromatic system. However, the presence of the amine functional group and the N-methyl group can introduce potential sites for degradation.

Photodegradation: In the presence of light and oxygen, or other reactive species, this compound can undergo photodegradation. Potential pathways include:

Photo-oxidation: The excited state of the molecule can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals, which can then attack the carbazole ring or the substituent groups.

Reaction with Radicals: In aqueous environments, photodegradation can be initiated by hydroxyl radicals (•OH), which are highly reactive and can attack the aromatic ring. researchgate.net This can lead to hydroxylation and subsequent ring-opening.

Degradation via PET: The radical cation formed during photoinduced electron transfer can be highly reactive. For tertiary amines, a common follow-up reaction is the loss of a proton from an adjacent carbon, leading to the formation of a carbon-centered radical that can undergo further reactions, such as dimerization or oxidation.

Biodegradation: While not a chemical degradation pathway in the strictest sense, the biodegradation of carbazoles has been studied. Certain microorganisms, such as Pseudomonas species, are capable of degrading carbazole and its methylated derivatives. ontosight.ai The typical enzymatic attack involves dioxygenation at various positions on the aromatic rings, initiating a cascade of reactions that ultimately breaks down the heterocyclic structure. ontosight.ai The methyl substituents on this compound could influence the rate and regioselectivity of such microbial degradation.

Table 2: Key Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₄H₁₄N₂ |

| Carbazole | C₁₂H₉N |

| N-ethylcarbazole | C₁₄H₁₃N |

| 9-phenylcarbazole | C₁₈H₁₃N |

Advanced Spectroscopic and Spectroelectrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Beyond Basic Identification

NMR spectroscopy is a primary tool for the structural confirmation of complex heterocyclic compounds. ipb.pt For N,9-Dimethyl-9H-carbazol-3-amine, 1D and 2D NMR techniques provide detailed information beyond simple proton and carbon counts, revealing insights into the molecule's conformation and the electronic environment of each nucleus.

The substitution pattern on the carbazole (B46965) ring significantly influences the chemical shifts (δ) of its protons and carbons. The carbazole system itself is a rigid, planar tricycle. nih.govkau.edu.sa The introduction of an N-methyl group at position 9 and a methylamino (-NHCH3) group at position 3 creates a specific electronic distribution. The methylamino group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho (C2, C4) and para (C6) positions, leading to an upfield shift (lower δ value) for the attached protons compared to unsubstituted carbazole.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N9-methyl protons, and the N3-methyl protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons. The N9-methyl group typically appears as a sharp singlet downfield due to the influence of the aromatic ring system.

In ¹³C NMR spectroscopy, the chemical shifts of the carbazole carbons are influenced by the substituents. The carbons directly attached to the nitrogen atoms (C4a, C4b, C11, C12) and the substituted C3 carbon will have characteristic shifts. The electron-donating effect of the amino group at C3 would cause an upfield shift for C2 and C4. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar carbazole structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~7.8 - 8.1 (d) | C1: ~115-120 |

| H2 | ~6.8 - 7.0 (dd) | C2: ~105-110 |

| H4 | ~7.0 - 7.2 (d) | C3: ~145-150 |

| H5 | ~7.4 - 7.6 (t) | C4: ~118-123 |

| H6 | ~7.2 - 7.4 (t) | C4a: ~140-145 |

| H7 | ~7.1 - 7.3 (d) | C4b: ~125-130 |

| H8 | ~7.9 - 8.2 (d) | C5: ~120-125 |

| N9-CH₃ | ~3.7 - 4.0 (s) | C6: ~120-125 |

| N3-CH₃ | ~2.8 - 3.0 (s) | C7: ~110-115 |

| NH | ~3.5 - 4.5 (br s) | C8: ~125-130 |

| C8a: ~140-145 | ||

| C9a: ~122-128 | ||

| N9-CH₃: ~29-32 | ||

| N3-CH₃: ~30-33 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are essential. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively link each aromatic proton to its corresponding carbon atom in the carbazole skeleton and to confirm the assignments of the two methyl groups. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. ipb.pt For this compound, key HMBC correlations would include:

Correlation between the N9-methyl protons and the adjacent quaternary carbons (C4a and C8a) and the C8 carbon.

Correlation between the N3-methyl protons and the C3 carbon of the carbazole ring.

Correlations from the H1 proton to C3 and C4b, and from the H8 proton to C9a and C6, which help in assigning the aromatic signals.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of the protons around each aromatic ring. For instance, it would show a clear correlation pathway from H5 to H6, H7, and H8.

These advanced techniques, combined with theoretical DFT calculations, can provide a highly accurate model of the molecule's structure and electronic properties. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would provide clear evidence for the key structural components. While specific data for this exact compound is not widely published, analysis of related carbazole derivatives allows for reliable prediction of the major absorption bands. researchgate.netmdpi.com

Table 2: Expected IR Absorption Bands for this compound Note: Based on data from similar carbazole derivatives. researchgate.netmdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3500 | Secondary amine (-NH-) stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the carbazole ring |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Asymmetric and symmetric stretching of methyl C-H bonds |

| C=C Stretch (Aromatic) | 1600 - 1630 | Aromatic ring skeletal vibrations |

| N-H Bend | 1550 - 1580 | Bending vibration of the secondary amine |

| C-N Stretch | 1250 - 1350 | Stretching of the aryl-amine and N-alkyl bonds |

| C-H Bend (Aromatic) | 700 - 900 | Out-of-plane bending, characteristic of substitution pattern |

These bands confirm the presence of the amine and methyl functional groups as well as the aromatic carbazole core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₄N₂, corresponding to a molecular weight of approximately 210.27 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) at m/z 210. The fragmentation pattern provides a fingerprint that helps confirm the structure. Based on available GC-MS data for this compound, key fragments are observed at m/z 209 and 181. nih.gov

m/z 210 ([M]⁺): The molecular ion peak, corresponding to the intact molecule.

m/z 209 ([M-H]⁺): A common fragment resulting from the loss of a single hydrogen atom. nih.gov

m/z 181 ([M-C₂H₅]⁺): This major fragment is highly indicative of the structure. It corresponds to the loss of a mass of 29 amu. This is best explained by the cleavage of the C3-N bond, followed by the loss of the CH₂=NH fragment. The resulting stable cation at m/z 181 is the 9-methylcarbazole (B75041) cation. nih.gov

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 210 | Molecular Ion [M]⁺ | [C₁₄H₁₄N₂]⁺ |

| 209 | [M-H]⁺ | [C₁₄H₁₃N₂]⁺ |

| 181 | [9-Methylcarbazole]⁺ | [C₁₃H₁₁N]⁺ |

This fragmentation pattern provides strong evidence for the N,9-dimethylated carbazole structure with an amino group at the 3-position.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule when it absorbs or emits light.

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic structure. The carbazole core is a well-known chromophore. In this compound, the electronic spectrum is dominated by π→π* transitions within the aromatic system. mdpi.com

The presence of the electron-donating methylamino group at position 3 acts as an auxochrome, which typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole. The spectrum is expected to show multiple absorption bands characteristic of the carbazole ring system. Studies on similar 3-substituted carbazole derivatives show strong absorptions in the UV region. researchgate.netmdpi.com

Table 4: Expected UV-Visible Absorption Maxima (λₘₐₓ) and Electronic Transitions for this compound Note: Based on data from similar carbazole derivatives. mdpi.com

| Expected λₘₐₓ (nm) | Transition Type | Description |

| ~230 - 250 | π→π | High-energy transition within the aromatic system |

| ~270 - 295 | π→π | Characteristic carbazole ring transition |

| ~320 - 340 | π→π | Lower-energy transition, influenced by the amino auxochrome |

| ~350 - 390 | n→π / ICT | Possible low-intensity transition from the nitrogen lone pair or intramolecular charge transfer |

These transitions provide a detailed picture of the electronic energy levels within the molecule and are sensitive to the substitution pattern and solvent environment.

Fluorescence Spectroscopy for Photophysical Properties

No specific experimental data on the fluorescence properties of this compound, such as excitation and emission maxima, quantum yield, or fluorescence lifetime, were found in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A crystal structure for this compound has not been reported in the searched scientific literature. Consequently, no information is available regarding its solid-state conformation or the intermolecular interactions present in the crystalline form.

Applications of N,9 Dimethyl 9h Carbazol 3 Amine in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The field of organic electronics has seen significant advancements with the use of carbazole (B46965) derivatives. mdpi.com These compounds are integral to the development of efficient and durable Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. ontosight.aimdpi.com Their tunable electronic structure and stability make them prime candidates for enhancing device performance. mdpi.com

Emitters and Host Materials

Beyond their role in charge transport, carbazole derivatives, including N,9-Dimethyl-9H-carbazol-3-amine, are utilized as emitters and host materials in the emissive layer of OLEDs. ontosight.aimdpi.com As emitters, they can be designed to produce light of specific colors, contributing to the development of full-color displays. researchgate.net When used as a host material, the carbazole derivative forms a matrix for a guest emitter (dopant). rsc.org The high triplet energy of some carbazole derivatives makes them particularly suitable as hosts for phosphorescent emitters, which can achieve theoretical internal quantum efficiencies of up to 100%. nih.gov

Device Performance Enhancement and Charge Transport Mechanisms

The molecular design of carbazole derivatives directly influences their electronic and photophysical properties, which in turn impacts OLED performance. mdpi.com The substitution pattern on the carbazole core can be modified to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for better energy level alignment with other layers in the device, reducing the energy barrier for charge injection and transport. The result is lower turn-on voltages, higher current and power efficiencies, and improved device lifetimes. mdpi.comresearchgate.net The charge transport mechanism in carbazole-based materials is based on the movement of holes through the overlapping π-orbitals of the aromatic system. mdpi.com

Organic Photovoltaic Cells and Solar Energy Conversion

The same properties that make this compound and its derivatives suitable for OLEDs also make them promising candidates for organic photovoltaic (OPV) cells. ontosight.ai In OPVs, these materials can function as the donor material in the active layer, where light absorption and charge generation occur. The broad absorption spectrum and good hole mobility of carbazole derivatives contribute to efficient harvesting of solar energy and effective charge separation and collection. ktu.edu Research into new carbazole-based compounds for OPVs is an active area, with the goal of improving power conversion efficiencies and device stability. ktu.edu

Chemical Sensors and Biosensors Development

Derivatives of this compound have shown significant promise in the development of chemical sensors and biosensors. ontosight.airesearchgate.net The fluorescence of these compounds can be quenched or enhanced in the presence of specific analytes, forming the basis for a sensing mechanism. For instance, a carbazole derivative has been developed as a fluorescent probe for the highly selective detection of picric acid, a component of many explosives. researchgate.net The sensing mechanism involves a significant quenching of the fluorescence emission upon binding with the analyte. researchgate.net In the realm of biosensors, carbazole-based compounds are being explored for the detection of biogenic amines, which are indicators of food spoilage. mdpi.com These sensors often utilize enzymes that catalyze a reaction with the target amine, producing a detectable signal. mdpi.com

Fluorescent Dyes and Biological Imaging Probes

The inherent fluorescence of carbazole derivatives makes them useful as fluorescent dyes and probes for biological imaging. ontosight.ai These molecules can be designed to target specific cellular structures or biomolecules. For example, a derivative of 9H-carbazol-9-amine has been investigated as a fluorescent probe for studying Alzheimer's disease. biosynth.com It is believed to interact with amyloid-beta plaques, which are a hallmark of the disease. The ability to modify the carbazole structure allows for the tuning of its photophysical properties, such as absorption and emission wavelengths, to suit different imaging applications.

Electrochromic Devices

Electrochromic devices (ECDs) are materials that can reversibly change their optical properties, such as color and transparency, when a voltage is applied. This characteristic makes them highly suitable for applications like smart windows, displays, and rearview mirrors. The electrochromic properties of these materials stem from the redox (reduction-oxidation) reactions of electroactive molecules.

Carbazole-based polymers are a significant class of materials explored for their electrochromic properties due to their excellent hole-transporting capabilities, high thermal stability, and the ability to undergo reversible electrochemical oxidation. mdpi.comontosight.ai The nitrogen atom and the aromatic rings in the carbazole structure are readily oxidized, leading to the formation of colored radical cations and dications. mdpi.com The color of the material can be tuned by modifying the chemical structure of the carbazole monomer. researchgate.netmdpi.com

Numerous studies have demonstrated the successful application of various carbazole derivatives in electrochromic devices. For instance, polymers synthesized from monomers like tris(4-carbazoyl-9-ylphenyl)amine (tCz), 2,6-di(9H-carbazol-9-yl)pyridine (DiCP), and 1,4-bis((9H-carbazol-9-yl)methyl)benzene have been shown to exhibit multicolor electrochromism and high performance in terms of optical contrast (ΔT) and coloration efficiency (η). mdpi.comnih.govmdpi.com Copolymers of carbazole derivatives with other electroactive units like thiophene (B33073) and its derivatives have also been developed to fine-tune the electrochromic behavior. mdpi.comresearchgate.netnih.gov

Despite the extensive research on carbazole-based electrochromic materials, there is a lack of specific data on the application of This compound as a monomer for creating electrochromic polymers. While its structure suggests potential electroactivity, detailed studies on its electropolymerization and the electrochromic properties of the resulting polymer are not documented in the available literature. Therefore, no specific performance data for devices employing this compound can be presented.

No specific data is available for this compound in electrochromic devices. The following table presents data for other related carbazole-based polymers to illustrate typical performance metrics.

| Polymer/Device | Max. Transmittance Change (ΔT) | Max. Coloration Efficiency (η) | Wavelength (nm) | Reference |

| P(DiCP-co-CPDTK)/PEDOT-PSS ECD | 38.2% | 633.8 cm²/C | 635 | mdpi.com |

| P(tCz-co-DTC) | 43.6% | 78.3 cm²/C | 870 | nih.gov |

| P(bCmB-co-bTP)/PEDOT ECD | 40.7% | 428.4 cm²/C | 635 | mdpi.com |

| PCEC/PProDOT-Et₂ ECD | 38.25% | 369.85 cm²/C | 586 | mdpi.com |

Catalysis and Organocatalysis

Catalysis is a fundamental process in chemistry where a substance, known as a catalyst, increases the rate of a chemical reaction without being consumed itself. Organocatalysis refers to the use of small organic molecules as catalysts. Carbazole derivatives have emerged as promising candidates in the field of catalysis and organocatalysis due to their unique electronic properties and the ability of the nitrogen atom to participate in chemical reactions. tubitak.gov.tr

The applications of carbazole derivatives in catalysis are diverse. They can act as ligands for metal catalysts, influencing the selectivity and efficiency of reactions. For example, the cross-coupling reaction of 9-ethyl-3-aminocarbazole with phenyl dimethylsulfamate has been reported in the presence of a nickel catalyst. tubitak.gov.tr Furthermore, carbazole derivatives can be used to synthesize more complex molecules with potential applications as catalysts or in other fields. tubitak.gov.tr

In the realm of organocatalysis, the carbazole scaffold can be a part of a larger molecule designed to catalyze specific organic transformations. The electron-rich nature of the carbazole ring system can be harnessed to activate substrates and facilitate reactions. For instance, derivatives of 3-amino-9-ethylcarbazole (B89807) have been used in multi-component reactions to synthesize biologically active compounds. tubitak.gov.tr

However, similar to the case of electrochromic devices, specific research detailing the application of This compound as a catalyst or in organocatalysis is not found in the surveyed scientific literature. While its structure contains a secondary amine and a methylated carbazole core, which could potentially be active catalytic sites, there are no published studies to confirm its catalytic activity or to provide data on its performance in specific reactions. Therefore, no detailed research findings or data tables on the catalytic applications of this particular compound can be provided.

Exploration of Biological Activities of N,9 Dimethyl 9h Carbazol 3 Amine: in Vitro Mechanistic Perspectives

Molecular Target Identification and Pathway Modulation (In Vitro Studies)

In vitro studies have been instrumental in identifying the molecular targets and cellular pathways modulated by carbazole (B46965) derivatives. Research has shown that these compounds can interact with various biological molecules, leading to the modulation of critical cellular processes.

One area of focus has been their interaction with DNA. For instance, a novel anti-cancer agent, Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM), was designed to have a sequence-specific groove binding interaction with DNA. rsc.orgresearchgate.netdntb.gov.ua Biophysical techniques and topoisomerase assays have demonstrated the interaction of DMCM with calf thymus DNA (CT-DNA). rsc.orgresearchgate.net Specifically, DMCM has been shown to cleave GACGTC sequences in the minor groove of DNA, suggesting a targeted approach to its anticancer effects. rsc.orgresearchgate.net

Furthermore, some carbazole derivatives have been investigated for their neuroprotective activities. It has been observed that the presence of a substituent at the N-position of the carbazole is crucial for this activity. nih.gov For example, 2-phenyl-9-(p-tolyl)-9H-carbazole displayed considerable neuroprotective ability, potentially through an antioxidative, GSH-independent mechanism. nih.gov

The modulation of cell cycle pathways is another significant finding. Treatment of the human U87 MG cell line with DMCM leads to an accumulation of cells in the G2/M stage of the cell cycle, which is consistent with apoptosis. rsc.orgresearchgate.net Similarly, a glycosylated indolocarbazole analog, LCS1269, was found to cause a severe G2 phase arrest of the cell cycle in glioblastoma cells. mdpi.com Mechanistically, LCS1269 is proposed to affect CDK1 activity directly by targeting its active site and indirectly by modulating the Wee1/Myt1 and FOXM1/Plk1 signaling pathways, as well as through the upregulation of p21. mdpi.com

Evaluation in Cell-Based Assays (Excluding Clinical Human Trials)

The biological effects of N,9-Dimethyl-9H-carbazol-3-amine and its derivatives have been extensively evaluated in various cell-based assays, providing insights into their cytotoxic, antiproliferative, and antimicrobial activities.

Cytotoxicity and Antiproliferative Activity in Cell Lines (e.g., Cancer Cell Lines)

Carbazole derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. researchgate.net For example, DMCM exhibited potent cytotoxic effects on the human U87 MG glioma cell line, with an IC50 value of 13.34 μM, which was superior to standard drugs like carmustine (B1668450) (IC50 = 18.24 μM) and temozolomide (B1682018) (IC50 = 100 μM). rsc.orgresearchgate.net A series of novel 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives also showed significant anticancer potential against the human glioma U87MG cell line. researchgate.netresearchgate.net

The cytotoxic activity of carbazoles has been observed in various other cancer cell lines, including lung, leukemia, and pancreatic cells. nih.gov A novel synthesized carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), was shown to induce cytotoxicity in A549 lung cancer cells. nih.gov Furthermore, some 9H-carbazole derivatives have shown inhibitory activity against MCF-7 and ISK cancer cell lines. researchgate.net The glycosylated indolocarbazole analog LCS1269 also displayed a significant cytotoxic effect against diverse glioblastoma cell lines and patient-derived glioblastoma cultures. mdpi.com

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) | Human U87 MG glioma | 13.34 μM | rsc.orgresearchgate.net |

| Carmustine (Standard Drug) | Human U87 MG glioma | 18.24 μM | rsc.orgresearchgate.net |

| Temozolomide (Standard Drug) | Human U87 MG glioma | 100 μM | rsc.orgresearchgate.net |

| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative 15 | Human U87MG glioma | 18.50 µM | researchgate.net |

| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative 16 | Human U87MG glioma | 47 µM | researchgate.net |

| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative 17 | Human U87MG glioma | 75 µM | researchgate.net |

Antimicrobial and Antifungal Activity Mechanisms

Carbazole and its derivatives are recognized as an important class of antimicrobial agents. nih.gov Their mechanism of action is believed to involve various cellular targets. Some N-substituted carbazoles have shown activity against the tachyzoite form of Toxoplasma gondii. nih.gov The proposed mechanism for some carbazoles against Candida albicans is the induction of endoplasmic reticulum stress. nih.gov

Studies have shown that the introduction of different functional groups to the carbazole skeleton can enhance antimicrobial activity. For example, the introduction of a 1,2,4-triazole (B32235) moiety into carbazoles resulted in increased antifungal activity against C. albicans. nih.gov Similarly, chloro-substituted carbazole derivatives have exhibited outstanding antimicrobial activity against various bacteria. mdpi.com

The antimicrobial potential of carbazole derivatives has been demonstrated against a range of bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, and A. niger. nih.govnih.gov The mechanism of action for some of these compounds is thought to be as protonophore uncouplers, collapsing the ΔpH component of the proton motive force. nih.gov

Biochemical Mechanisms of Action

The biological activities of this compound and its derivatives are underpinned by their specific biochemical mechanisms of action, including antioxidant activity and interactions with cellular components.

Antioxidant Activity and Free Radical Scavenging

Some carbazole derivatives have been noted for their antioxidant properties. The neuroprotective ability of certain N-substituted carbazoles is thought to result from their antioxidative activity. nih.gov For instance, 2-phenyl-9-(p-tolyl)-9H-carbazole was found to have a GSH-independent antioxidative mechanism. nih.gov The ability to scavenge free radicals is a key aspect of this antioxidant activity, which can help protect cells from oxidative stress-induced damage.

Interaction with Cellular Components (e.g., DNA, Enzymes)

As previously mentioned, a primary mechanism of action for some carbazole derivatives is their interaction with DNA. researchgate.net Specifically, compounds like DMCM have been shown to bind to the minor groove of DNA in a sequence-specific manner, leading to DNA cleavage and subsequent apoptosis in cancer cells. rsc.orgresearchgate.net This interaction has been confirmed through various biophysical techniques, including restriction enzyme digestion and docking analysis. rsc.orgresearchgate.net

In addition to DNA, carbazole derivatives can also interact with and inhibit the activity of key cellular enzymes. For example, some carbazoles are potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. srce.hr The inhibition of this enzyme can lead to DNA damage and cell death. Furthermore, certain carbazole derivatives have been identified as selective and potent inhibitors of butyrylcholinesterase (BChE), suggesting their potential as therapeutic agents for conditions like Alzheimer's disease. nih.gov

Structure-Activity Relationship Studies in Biological Contexts

The exploration of derivatives built upon the this compound framework has provided valuable insights into the structure-activity relationships (SAR) governing their biological effects. The modular nature of these synthetic compounds, typically featuring the carbazole unit as one of two key heterocyclic systems, allows for systematic modifications to probe the impact of different structural features on their cytotoxic and anti-mitotic potency.

Studies on N,N-bis-heteroaryl methylamines have demonstrated that the carbazole nucleus is a highly effective component for achieving sub-nanomolar cytotoxicity. researchgate.net The substitution pattern on both the carbazole ring and the partnering heterocyclic ring has been shown to be critical for activity.

Key SAR findings from these studies include:

The Importance of the Carbazole Moiety: The presence of the carbazole ring system is consistently associated with high potency in the investigated series of anti-mitotic agents. researchgate.net

Impact of Substituents: The introduction of various substituents on the partner heterocycle allows for the fine-tuning of the compound's biological activity. For instance, in a series of quinoline-carbazole derivatives, modifications to the quinoline (B57606) ring led to a range of cytotoxic potencies. researchgate.netresearchgate.net

The table below presents a comparison of the cytotoxic activities of several derivatives, highlighting the influence of structural modifications on their potency.

| Compound ID | Carbazole Moiety | Partner Heterocycle | IC₅₀ against HCT116 (nM) |

| 1a | This compound | 2-Methylquinoline | 0.07 |

| 1d | This compound | Quinoline | >10 |

| 1f | This compound | 8-Methoxy-2-methylquinoline | 0.4 |

Data derived from Ferandin et al. researchgate.netresearchgate.net

These SAR studies underscore the this compound scaffold as a promising platform for the design of novel and highly potent anticancer agents. The ability to systematically modify the structure and observe corresponding changes in biological activity provides a rational basis for the future development of optimized therapeutic candidates targeting microtubule dynamics.

Future Research Directions and Emerging Paradigms in N,9 Dimethyl 9h Carbazol 3 Amine Research

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of N,9-Dimethyl-9H-carbazol-3-amine and its derivatives is a critical area for future development, with a strong emphasis on sustainability and efficiency. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. To address these challenges, researchers are exploring greener and more atom-economical synthetic strategies.

Future research will likely focus on:

C-H Activation/Functionalization: Direct C-H activation is a powerful tool for streamlining synthesis by avoiding pre-functionalized starting materials. Future work will aim to develop novel catalysts, such as those based on iridium or palladium, for the selective C-H amination and arylation of the carbazole (B46965) core. acs.orgresearchgate.net This approach promises to shorten synthetic routes and reduce waste.

Flow Chemistry and Mechanochemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.gov Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional methods. nih.gov The application of these technologies to the synthesis of this compound could significantly improve the sustainability of its production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research may explore the development of engineered enzymes capable of catalyzing key steps in the synthesis of carbazole derivatives, offering high selectivity and mild reaction conditions.

| Synthetic Approach | Key Advantages | Future Research Focus |

| C-H Activation | Reduced steps, less waste | Novel catalysts, improved selectivity |

| Flow Chemistry | Enhanced control, scalability, safety | Reactor design, process optimization |

| Mechanochemistry | Solvent-free, energy efficient | Scalability, reaction scope |

| Biocatalysis | High selectivity, mild conditions | Enzyme engineering, substrate scope |

Advanced Materials Design and Engineering for Enhanced Performance

The inherent properties of the this compound core make it an excellent building block for a wide range of advanced materials. Future research will focus on tailoring the molecular architecture to optimize performance in specific applications.

Key areas of exploration include:

Organic Electronics: Carbazole derivatives are well-known for their hole-transporting properties, making them crucial components in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs). ontosight.aiontosight.aiktu.edu Future work will involve the design of novel this compound derivatives with improved charge mobility, thermal stability, and tailored energy levels to enhance device efficiency and longevity. ktu.edunih.gov This includes the synthesis of larger, branched molecules and polymers to prevent aggregation and improve film-forming properties. nih.govacs.org

Sensors: The fluorescent properties of the carbazole nucleus can be harnessed for the development of chemical sensors. By incorporating specific recognition moieties, this compound derivatives can be designed to selectively detect ions, molecules, or even biological macromolecules through changes in their fluorescence emission.

Non-linear Optics: The extended π-conjugated system of carbazoles can give rise to significant non-linear optical (NLO) properties. Future research will explore the synthesis of push-pull systems based on this compound, where the amine group acts as an electron donor, to create materials with large NLO responses for applications in photonics and optical communications.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the structure-property relationships in this compound derivatives is essential for rational material design. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in achieving this.

Future research will leverage:

Advanced Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide detailed insights into the excited-state dynamics and charge transfer processes that govern the performance of carbazole-based materials in electronic devices.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the electronic structure, optical properties, and charge transport characteristics of new molecules before they are synthesized. mdpi.com This allows for the in-silico screening of large libraries of potential candidates, accelerating the discovery of high-performance materials. mdpi.com Molecular docking studies can also predict the binding interactions of these compounds with biological targets. nih.govtandfonline.com

| Technique | Information Gained | Impact on Research |

| Transient Absorption Spectroscopy | Excited-state dynamics, charge separation | Optimization of optoelectronic devices |

| Time-Resolved Fluorescence | Fluorescence lifetimes, quenching mechanisms | Design of efficient emitters and sensors |

| Density Functional Theory (DFT) | Electronic structure, energy levels, optical properties | Rational design of new materials |

| Molecular Docking | Binding modes and affinities with biological targets | Guiding the development of new drugs |

Exploration of New Application Domains for this compound Derivatives

While the applications of carbazoles in organic electronics are well-established, the versatility of the this compound scaffold opens the door to a range of other exciting application domains.

Emerging areas of interest include:

Biomedical Applications: The carbazole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. ontosight.ainih.gov Future research will focus on the synthesis and biological evaluation of novel this compound derivatives as potential therapeutic agents. mdpi.com The fluorescent nature of these compounds also makes them promising candidates for bio-imaging and diagnostics.

Photocatalysis: The ability of carbazole derivatives to absorb light and participate in electron transfer reactions makes them suitable for use as photosensitizers in photocatalysis. Future work will explore their application in organic synthesis, environmental remediation, and solar fuel production.

Data Storage: The potential for carbazole-based materials to exhibit switchable electronic or optical properties could be exploited for the development of new data storage technologies.

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The full potential of this compound research can only be realized through a multidisciplinary approach that brings together expertise from chemistry, materials science, physics, and biology.

Future collaborations will be crucial for:

Bridging the Gap between Synthesis and Application: Chemists will need to work closely with materials scientists and engineers to design and synthesize molecules with the specific properties required for a given application.

Understanding Biological Mechanisms: Collaboration between medicinal chemists and biologists is essential to elucidate the mechanisms of action of bioactive carbazole derivatives and to guide the development of new drugs. nih.gov

Developing New Characterization Techniques: Physicists and chemists will need to collaborate on the development of new experimental and theoretical tools to probe the fundamental properties of these materials.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its derivatives, leading to significant advances in a wide range of fields.

Q & A

Q. What are the common synthetic routes for N,9-Dimethyl-9H-carbazol-3-amine?

The compound is typically synthesized via cross-coupling reactions. For example, a Buchwald-Hartwig amination can couple carbazole derivatives with methylamine precursors. In related carbazole-amine syntheses, Suzuki-Miyaura couplings are employed to introduce aryl groups, followed by methylation (e.g., using iodomethane) under basic conditions . Purification often involves column chromatography (hexane:diethyl ether gradients) to isolate the product with ≥94% yield .

Q. How is the compound characterized post-synthesis?

Characterization includes:

- NMR Spectroscopy : ¹H and ¹³C NMR identify chemical environments, such as methyl group signals (δ ~2.5 ppm for N–CH₃) and aromatic carbazole protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- FT-IR : Detects N–H stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What are the key physicochemical properties of this compound?

- Molecular Weight : 210.27 g/mol (for analogous ethyl-substituted carbazol-3-amine) .

- Solubility : Typically soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water .

- Thermal Stability : Melting points for carbazole derivatives range from 150–250°C, depending on substituents .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

Use software suites like SHELXL for refinement, addressing anisotropic displacement parameters and twinning. For example, SHELXL’s TWIN and BASF commands refine twinned data, while WinGX/ORTEP visualizes thermal ellipsoids to validate geometry . High-resolution data (≤1.0 Å) minimizes errors in bond-length precision (±0.001 Å) .

Q. How to analyze sequence-specific DNA interactions of carbazole derivatives?

- Biophysical Assays : UV-Vis titration and fluorescence quenching determine binding constants (e.g., Kₐ ~10⁷ M⁻¹ for poly[d(A–G)]₂) .

- Restriction Enzyme Digestion : Cleavage at motifs like GACGTC confirms sequence specificity .

- Molecular Docking : Use AutoDock Vina to model minor-groove interactions, focusing on hydrogen bonds between the carbazole NH and adenine-thymine bases .

Q. What strategies optimize synthetic yields of this compound?

- Catalyst Screening : Pd(OAc)₂/XPhos improves coupling efficiency in Buchwald-Hartwig reactions .

- Reaction Solvent : Use toluene or dioxane for better amine solubility and reduced side reactions .

- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition .

Q. How to address contradictions in DNA-binding affinity data across studies?

Discrepancies in Kₐ values (e.g., 2.89 × 10⁷ vs. 0.68 × 10⁷ M⁻¹ for poly[d(A–G)]₂ vs. CT-DNA) arise from DNA sequence variability. Normalize data using ethidium bromide displacement assays and correlate with circular dichroism (CD) spectra to confirm groove-binding vs. intercalation modes .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of carbazole cores .

- Crystallography : Collect data at low temperature (100 K) to mitigate thermal motion artifacts .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate apoptosis via TUNEL assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.